Solubility profile of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran in organic solvents
Solubility profile of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate in various organic solvents is a cornerstone of pharmaceutical development and process chemistry. It governs critical processes such as reaction kinetics, purification, crystallization, and formulation. This technical guide provides a comprehensive examination of the solubility profile of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, a molecule of interest in synthetic chemistry. Due to the scarcity of published empirical data for this specific compound, this guide synthesizes foundational solubility principles, predictive models, and established experimental protocols to provide researchers with a robust framework for its handling and application. We will delve into the theoretical underpinnings of solubility, provide a field-proven experimental workflow for its determination, and present a predicted solubility profile based on solvent-solute interactions.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and chemical synthesis, understanding a compound's solubility is not merely a preliminary step but a critical factor that dictates the feasibility and efficiency of the entire workflow.[1][2] From ensuring homogeneity in a reaction vessel to achieving optimal yield and purity in crystallization, the interaction between a solute and a solvent is paramount.[3] 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, with its distinct functional groups—a polar nitro group, an ether linkage, an aromatic ring, and a non-polar tetrahydropyran moiety—presents an interesting case study in solubility. Its amphiphilic nature suggests a nuanced solubility profile that is highly dependent on the choice of solvent. This guide aims to elucidate this profile through a combination of theoretical analysis and practical, validated experimental methodology.
Physicochemical Characterization of the Solute
To predict how 2-(3-Nitrophenoxy)tetrahydro-2H-pyran behaves in different solvents, we must first understand its molecular structure and inherent properties.
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Molecular Structure:
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Aromatic Nitro Group: The 3-nitrophenyl group is a key feature, imparting significant polarity through the strong dipole moment of the nitro (-NO2) group.
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Ether Linkage: The phenoxy-pyran ether bond (-O-) provides a site for potential hydrogen bond acceptance and contributes to the molecule's polarity.
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Tetrahydro-2H-pyran (THP) Ring: This saturated heterocyclic portion is largely non-polar and aliphatic in character.
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Predicted Properties:
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Polarity: The molecule possesses both polar (nitro, ether) and non-polar (phenyl, THP) regions, making its overall polarity moderate.
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Hydrogen Bonding: It can act as a hydrogen bond acceptor at the oxygen atoms of the ether and nitro groups but lacks a hydrogen bond donor.
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Physical State: Likely a solid at room temperature, a common characteristic for nitrophenyl derivatives.[4]
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This structural duality is the primary driver of its solubility behavior, which can be rationalized by the foundational principle of "like dissolves like."[5][6] This adage suggests that substances with similar intermolecular forces are more likely to be miscible.
Theoretical Framework: Predicting Solubility
While empirical testing is the gold standard, theoretical models provide a predictive framework that saves time and resources.
Intermolecular Forces and Polarity
The dissolution process is an energy balance of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.
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Polar Solvents: Solvents like ethanol or acetone will interact favorably with the polar nitrophenyl and ether parts of the molecule through dipole-dipole forces.[7]
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Non-polar Solvents: Non-polar solvents like hexane will interact primarily through weaker London dispersion forces with the non-polar THP and phenyl rings, but will poorly solvate the polar functionalities, leading to lower expected solubility.[8]
Hansen Solubility Parameters (HSP)
A more quantitative approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:
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δd: Energy from dispersion forces.
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δp: Energy from polar (dipole-dipole) forces.
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δh: Energy from hydrogen bonding.
The principle states that substances with similar HSP values are likely to be miscible.[9][10][11] To achieve good solubility, the HSP values (δd, δp, δh) of the solvent should closely match those of the solute, minimizing the difference in their cohesive energies.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask method.[12] It is considered the "gold standard" and involves creating a saturated solution and measuring the concentration of the dissolved solute.
Step-by-Step Methodology
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Preparation of Saturated Solution:
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Add an excess amount of solid 2-(3-Nitrophenoxy)tetrahydro-2H-pyran to a series of vials, each containing a precisely known volume or mass of a selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[12]
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Equilibration:
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Seal the vials tightly to prevent solvent evaporation.
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Place the vials in a shaker or agitator within a temperature-controlled incubator (e.g., 25 °C).
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Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.[12][13] The time required may vary depending on the compound and solvent system.
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-
Phase Separation:
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After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
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Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, the supernatant should be filtered through a chemically inert filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.[14]
-
-
Quantification:
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Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
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Analyze the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectrophotometry, by comparing the response to a calibration curve prepared with known concentrations of the compound.[12][15]
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Calculation:
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Calculate the solubility from the measured concentration, accounting for the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.
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Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask solubility determination method.
Predicted Solubility Profile and Discussion
Based on the principles of intermolecular forces, the following table summarizes the predicted solubility of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran in a range of common organic solvents. These predictions serve as a well-founded hypothesis to be confirmed by the experimental protocol described above.
| Solvent | Solvent Class | Key Intermolecular Forces | Predicted Solubility | Rationale |
| Hexane | Non-polar Aliphatic | Dispersion | Low | Poor interaction between the non-polar solvent and the polar nitro-ether functionalities of the solute.[5] |
| Toluene | Non-polar Aromatic | Dispersion, π-π stacking | Moderate | The aromatic ring of toluene can interact favorably with the nitrophenyl ring of the solute via π-π stacking. |
| Dichloromethane | Aprotic Polar | Dispersion, Dipole-dipole | High | The solvent's dipole can effectively solvate the polar regions of the solute without disrupting strong solvent-solvent bonds. |
| Acetone | Aprotic Polar | Dispersion, Dipole-dipole | High | Strong dipole-dipole interactions between acetone's carbonyl group and the solute's nitro and ether groups. |
| Ethanol | Protic Polar | Dispersion, Dipole-dipole, H-bonding | High | Acts as both an H-bond donor and acceptor, interacting well with the solute's H-bond accepting sites. |
| Methanol | Protic Polar | Dispersion, Dipole-dipole, H-bonding | Moderate-High | Similar to ethanol but its higher polarity may lead to slightly less favorable interaction with the non-polar parts of the solute. |
| Water | Protic Polar | Hydrogen bonding network | Very Low | The large, non-polar regions of the solute would disrupt the strong, cohesive hydrogen-bonding network of water, making dissolution energetically unfavorable. |
Relationship Between Solvent Polarity and Solubility
The predicted trend suggests that the solubility of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran is not a simple linear function of solvent polarity. Instead, optimal solubility is expected in solvents of intermediate to high polarity that can effectively solvate both the polar and non-polar moieties of the molecule. Solvents that are too non-polar fail to interact with the polar groups, while highly polar, structured solvents like water cannot accommodate the non-polar parts.
Caption: Predicted solubility trend versus solvent polarity.
Conclusion and Future Work
This guide establishes a robust theoretical and practical framework for understanding the solubility of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran. The analysis of its molecular structure predicts a nuanced solubility profile, with optimal solubility expected in moderately to highly polar organic solvents capable of both dipole-dipole interactions and accommodating non-polar regions. A detailed, step-by-step protocol for the industry-standard Shake-Flask method has been provided to enable researchers to obtain precise, empirical solubility data. The logical next step is the execution of this experimental protocol to validate the predicted profile and generate quantitative data. This information will be invaluable for optimizing reaction conditions, developing purification and crystallization procedures, and advancing the use of this compound in pharmaceutical and chemical research.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models.
- Hansen solubility parameter – Knowledge and References. Taylor & Francis.
- 3.2 Solubility – Introductory Organic Chemistry.
- Solubility of Organic Compounds. University of Calgary.
- Solvent polarity Definition. Fiveable.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Shake-Flask Solubility Assay. Enamine.
- Solubility of organic compounds (video). Khan Academy.
- Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- Hansen solubility parameter. Wikipedia.
- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC - NIH.
- solubility experimental methods.pptx. SlideShare.
- 2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol. Sigma-Aldrich.
- (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)
- A Comprehensive Technical Guide to the Solubility of 3,4-Dihydro-2H-pyran in Organic Solvents. Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate | 290298-12-3 [sigmaaldrich.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. Khan Academy [khanacademy.org]
- 7. fiveable.me [fiveable.me]
- 8. Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter [pubs.usgs.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. protocols.io [protocols.io]
- 15. solubility experimental methods.pptx [slideshare.net]

